![molecular formula C75H80 B12608508 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 870892-79-8](/img/structure/B12608508.png)
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of Hexyl Groups: The next step involves the introduction of hexyl groups at the 9-position of the fluorene core. This can be done using a Grignard reaction or a similar alkylation process.
Spiro Formation: The final step involves the formation of the spiro linkage. This can be achieved through a coupling reaction, such as a Suzuki coupling, where the two fluorene units are connected through a central spiro carbon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: The compound is widely used in the production of OLEDs and other optoelectronic devices due to its excellent light-emitting properties.
Mechanism of Action
The mechanism by which 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes a transition to an excited state. This excited state can then release energy in the form of light (fluorescence) or transfer energy to other molecules. The specific pathways and molecular targets involved depend on the application, such as energy transfer in OLEDs or fluorescence in imaging techniques.
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Another fluorene derivative with similar applications in organic electronics.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene: Used in the synthesis of polymer semiconductors.
9,9-Dihexylfluorene-2,7-diboronic acid: A precursor for the synthesis of polymer semiconductors.
Uniqueness
What sets 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] apart is its unique spiro linkage, which provides enhanced stability and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other optoelectronic devices.
Properties
CAS No. |
870892-79-8 |
|---|---|
Molecular Formula |
C75H80 |
Molecular Weight |
981.4 g/mol |
IUPAC Name |
2',7'-bis(9,9-dihexylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H80/c1-5-9-13-25-45-73(46-26-14-10-6-2)65-33-21-17-29-57(65)61-41-37-53(49-69(61)73)55-39-43-63-64-44-40-56(52-72(64)75(71(63)51-55)67-35-23-19-31-59(67)60-32-20-24-36-68(60)75)54-38-42-62-58-30-18-22-34-66(58)74(70(62)50-54,47-27-15-11-7-3)48-28-16-12-8-4/h17-24,29-44,49-52H,5-16,25-28,45-48H2,1-4H3 |
InChI Key |
RBMMZUOHPOBZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


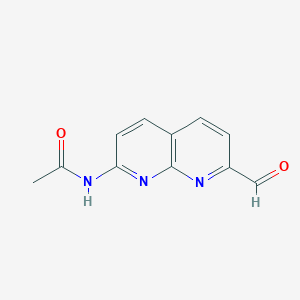
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)



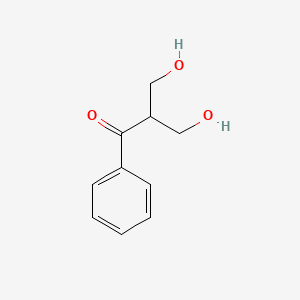
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
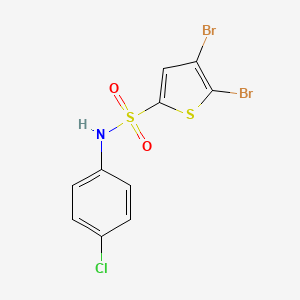
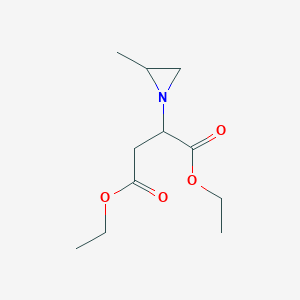
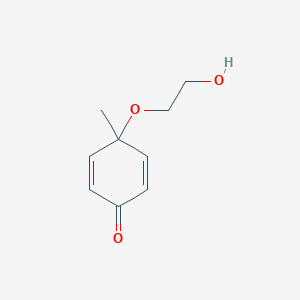
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
